Cas no 40461-77-6 (b-L-Lyxofuranose)

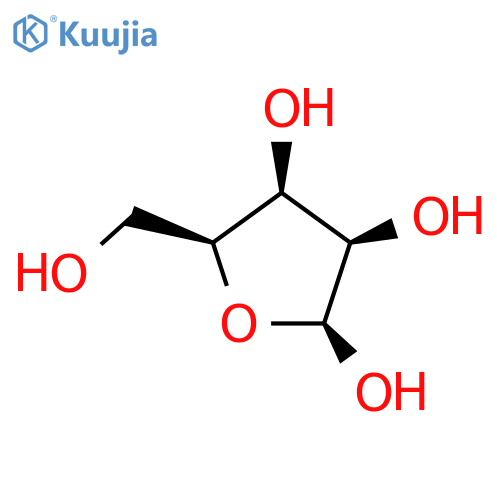

b-L-Lyxofuranose structure

Nome del prodotto:b-L-Lyxofuranose

b-L-Lyxofuranose Proprietà chimiche e fisiche

Nomi e identificatori

-

- b-L-Lyxofuranose

- beta-L-Lyxofuranose (9CI)

- UNII-UE7K1ZD1HU

- 40461-77-6

- CHEBI:156663

- beta-L-lyxo-pentofuranose

- (2S,3R,4S,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol

- .BETA.-L-LYXOFURANOSE

- (2S,3R,4S,5S)-5-(HYDROXYMETHYL)OXOLANE-2,3,4-TRIOL

- beta-L-Lyxofuranose

- DTXSID80487411

- SCHEMBL4419432

- UE7K1ZD1HU

- WURCS=2.0/1,1,0/[a221h-1b_1-4]/1/

- beta-L-Lyxf

- b-L-Lyxf

-

- Inchi: InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m0/s1

- Chiave InChI: HMFHBZSHGGEWLO-RSJOWCBRSA-N

- Sorrisi: OC[C@@H]1O[C@H](O)[C@H](O)[C@@H]1O

Proprietà calcolate

- Massa esatta: 150.05282342g/mol

- Massa monoisotopica: 150.05282342g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 117

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 90.2Ų

- XLogP3: -2

b-L-Lyxofuranose Letteratura correlata

-

1. Nucleophilic displacement reactions in carbohydrates. Part VIII. Identification of the minor products from the reactions of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose and 2,3-O-isopropylidene-5-O-p-tolylsulphonyl-L-rhamnofuranose with sodium methoxideJ. S. Brimacombe,F. Hunedy J. Chem. Soc. C 1968 2701

-

2. 393. Use of the allyl ether as a protecting group in a new synthesis of L-lyxoseRoy Gigg,C. D. Warren J. Chem. Soc. 1965 2205

-

3. Displacement reactions of acyclic carbohydrate derivatives. Part II. A 1,4-methoxyl group migration following acetal participation: 4-O-methyl-L-lyxoseN. A. Hughes,P. R. H. Speakman J. Chem. Soc. C 1967 1182

-

4. Nucleophilic displacement reactions in carbohydrates. Part V. Reaction of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose with sodium methoxide: aldehyde-group participationJ. S. Brimacombe,F. Hunedy,L. C. N. Tucker J. Chem. Soc. C 1968 1381

-

Natascha Ghaschghaie,Thomas Hoffmann,Martin Steinborn,Peter Klüfers Dalton Trans. 2010 39 5535

40461-77-6 (b-L-Lyxofuranose) Prodotti correlati

- 6155-35-7(α-L-Rhamnose monohydrate)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 14131-84-1(2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose)

- 4618-18-2(Lactulose)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 9002-18-0(Agar)

- 9031-11-2(Lactase)

- 62965-35-9(N-Boc-L-tert-Leucine)

- 1157206-84-2(1-(4-Hydroxyphenyl)-2-(propylsulfanyl)ethan-1-one)

- 1207448-50-7(4-Bromo-5-fluoroisoquinolin-1(2H)-one)

Fornitori consigliati

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti